molecular formula C7H6Cl2N2 B1330240 2,4-Dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine CAS No. 5466-43-3

2,4-Dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine

Cat. No. B1330240
M. Wt: 189.04 g/mol
InChI Key: GDHHAOFBLGZCMI-UHFFFAOYSA-N
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Patent
US08754092B2

Procedure details

To a round bottomed flask containing 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine (1.85 g, 10.5 mmol) was added phenylboronic acid (1.43 g, 11.8 mmol), dichloro-((bis-diphenylphosphino)ferrocenyl)-palladium (II) (complex with methylene chloride), (800 mg, 0.98 mmol), triethylamine (4.1 mL, 29 mmol), dimethylformamide (30 mL), and water (2 mL). The reaction mixture was heated to 80° C. for 14 h, then cooled to rt and diluted with ethyl acetate. The organic layer was washed with saturated sodium bicarbonate, dried over sodium sulfate, filtered, and concentrated on a rotary evaporator. The material was purified by flash column chromatography to afford 2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (1.25 g, 52%) as an off-white solid.
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step Two
[Compound]
Name
dichloro-((bis-diphenylphosphino)ferrocenyl)-palladium (II)
Quantity
800 mg
Type
reactant
Reaction Step Two
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4](Cl)[C:5]2[CH2:10][CH2:9][CH2:8][C:6]=2[N:7]=1.[C:12]1(B(O)O)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(N(CC)CC)C.CN(C)C=O>C(OCC)(=O)C.O>[Cl:1][C:2]1[N:3]=[C:4]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:5]2[CH2:10][CH2:9][CH2:8][C:6]=2[N:7]=1

Inputs

Step One
Name
Quantity
1.85 g
Type
reactant
Smiles
ClC=1N=C(C2=C(N1)CCC2)Cl
Step Two
Name
Quantity
1.43 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
dichloro-((bis-diphenylphosphino)ferrocenyl)-palladium (II)
Quantity
800 mg
Type
reactant
Smiles
Name
Quantity
4.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
WASH
Type
WASH
Details
The organic layer was washed with saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The material was purified by flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=C(C2=C(N1)CCC2)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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